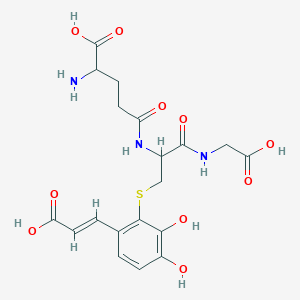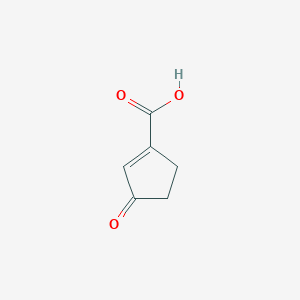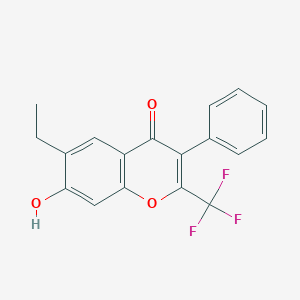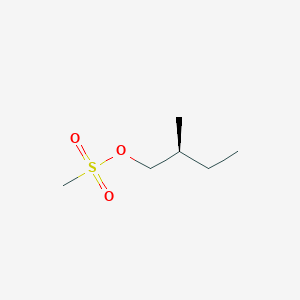
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide (MSDC-0160) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. It is a small molecule inhibitor of the mitochondrial pyruvate carrier (MPC), which plays a crucial role in cellular metabolism.
Mechanism of Action
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide acts by inhibiting the mitochondrial pyruvate carrier (MPC), which is responsible for transporting pyruvate into the mitochondria for energy production. By blocking the MPC, this compound disrupts cellular metabolism and induces energy stress, leading to cell death in cancer cells. In diabetes, it improves glucose tolerance by reducing mitochondrial respiration and increasing glycolysis. In neurodegenerative disorders, it protects against neuronal damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of glucose tolerance, and protection against neuronal damage. It has also been found to modulate the expression of genes involved in energy metabolism, oxidative stress, and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide in lab experiments is its specificity for the mitochondrial pyruvate carrier, which allows for targeted modulation of cellular metabolism. However, its potency and efficacy may vary depending on the cell type and experimental conditions. Moreover, the lack of clinical data on its safety and toxicity limits its use in human studies.
Future Directions
There are several future directions for the research on N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide, including the development of more potent and selective inhibitors of the mitochondrial pyruvate carrier, the investigation of its therapeutic potential in other diseases such as cardiovascular and metabolic disorders, and the exploration of its combination with other drugs for synergistic effects. Additionally, further studies are needed to elucidate its mechanism of action, pharmacokinetics, and toxicity in vivo.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor of the mitochondrial pyruvate carrier with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and safety profile.
Synthesis Methods
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide can be synthesized through a multistep process involving the condensation of 4-amino-1,2,5-thiadiazole-3-carboxylic acid with N-methylisothiourea sulfate, followed by cyclization with triethyl orthoformate. The resulting product is then treated with sodium methoxide to yield this compound with a purity of over 99%.
Scientific Research Applications
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide has been studied extensively in various preclinical models of diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by disrupting their energy metabolism and inducing apoptosis. In diabetes, this compound has been found to improve glucose tolerance and insulin sensitivity by modulating mitochondrial metabolism. In neurodegenerative disorders, it has been shown to protect against neuronal damage and improve cognitive function.
properties
CAS RN |
100097-71-0 |
|---|---|
Molecular Formula |
C4H6N4OS |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4OS/c1-5-3(9)2-4(10)7-8-6-2/h1H3,(H,5,9)(H2,6,7,8,10) |
InChI Key |
QBFQCBHQMZVANE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NNNC1=S |
Canonical SMILES |
CNC(=O)C1=NNNC1=S |
synonyms |
1H-1,2,3-Triazole-4-carboxamide,5-mercapto-N-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)




![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)



